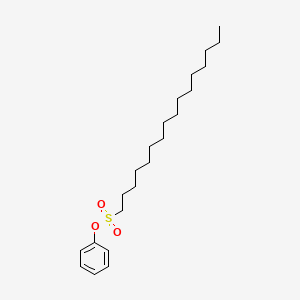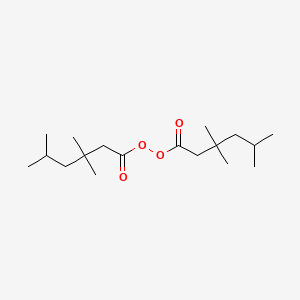![molecular formula C22H27NO4 B14355789 2-{4-[Ethyl(hexyl)amino]-2-hydroxybenzoyl}benzoic acid CAS No. 91458-45-6](/img/structure/B14355789.png)
2-{4-[Ethyl(hexyl)amino]-2-hydroxybenzoyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[Ethyl(hexyl)amino]-2-hydroxybenzoyl}benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzoyl group substituted with an ethyl(hexyl)amino group and a hydroxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-[Ethyl(hexyl)amino]-2-hydroxybenzoyl}benzoic acid typically involves the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the formation of a benzoyl intermediate through the reaction of a suitable benzoyl chloride with an ethyl(hexyl)amine under basic conditions.
Hydroxylation: The intermediate is then subjected to hydroxylation using a suitable hydroxylating agent, such as hydrogen peroxide or a peracid, to introduce the hydroxy group at the desired position.
Carboxylation: Finally, the hydroxylated intermediate undergoes carboxylation using carbon dioxide under high pressure and temperature to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with specific reaction conditions tailored to maximize yield and purity. Catalysts and solvents may be employed to enhance reaction efficiency and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products:
Oxidation: Quinones or hydroxyquinones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
2-{4-[Ethyl(hexyl)amino]-2-hydroxybenzoyl}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-{4-[Ethyl(hexyl)amino]-2-hydroxybenzoyl}benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in oxidative stress or inflammatory pathways.
Pathways Involved: It may modulate the activity of key signaling pathways, such as the NF-κB pathway, leading to changes in gene expression and cellular responses.
Comparación Con Compuestos Similares
2-Ethylhexyl 4-(dimethylamino)benzoate: This compound shares structural similarities but differs in the nature of the amino group and the presence of a dimethylamino substituent.
Methyl 2-hydroxybenzoate:
Uniqueness: 2-{4-[Ethyl(hexyl)amino]-2-hydroxybenzoyl}benzoic acid is unique due to the presence of the ethyl(hexyl)amino group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
91458-45-6 |
|---|---|
Fórmula molecular |
C22H27NO4 |
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
2-[4-[ethyl(hexyl)amino]-2-hydroxybenzoyl]benzoic acid |
InChI |
InChI=1S/C22H27NO4/c1-3-5-6-9-14-23(4-2)16-12-13-19(20(24)15-16)21(25)17-10-7-8-11-18(17)22(26)27/h7-8,10-13,15,24H,3-6,9,14H2,1-2H3,(H,26,27) |
Clave InChI |
LLAXSLFWTSCWJY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN(CC)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


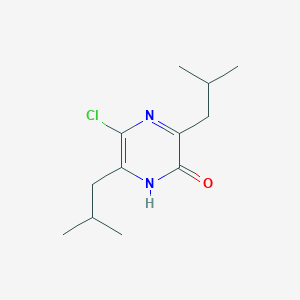
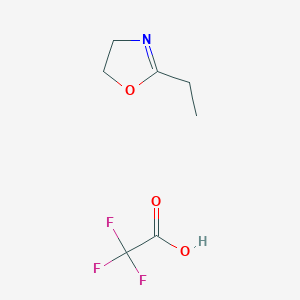
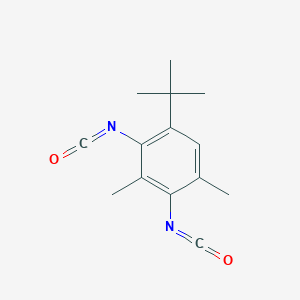
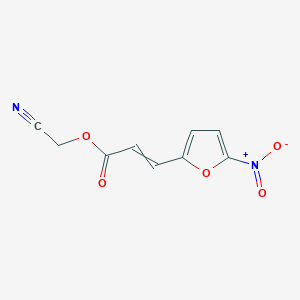
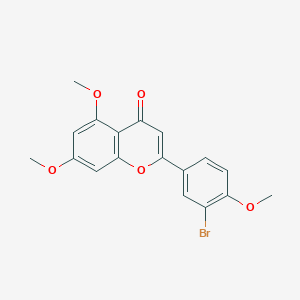
![3-Cyclopentylpyrimido[1,2-B]indazole](/img/structure/B14355737.png)
![4-Chloro-6-ethoxy-N-[1-(naphthalen-1-yl)ethyl]-1,3,5-triazin-2-amine](/img/structure/B14355744.png)
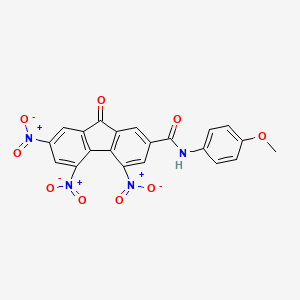


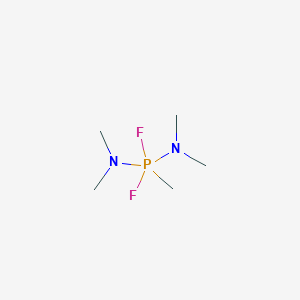
![1-[6-(2,2-Dimethylpropylidene)-2-methylcyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14355780.png)
